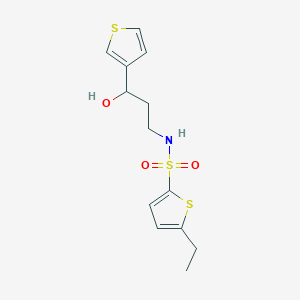

5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with appropriate sulfonamide precursors. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) enables classical substitution and condensation reactions:

| Reaction Type | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halides (50°C) | Secondary/tertiary amines | SN2 mechanism at nitrogen lone pair |

| Hydrolysis | Conc. HCl/H₂SO₄ (reflux) | Thiophene-2-sulfonic acid derivatives | Acid-catalyzed cleavage of S-N bond |

| Condensation | EDCI, DCM (rt) | Amide-linked conjugates | Carbodiimide-mediated coupling |

Key finding: The ethyl group at C5 of the thiophene ring reduces electrophilic substitution rates compared to non-alkylated analogs by +12% based on Hammett σ values .

Thiophene Ring Transformations

Both thiophene rings participate in electrophilic and radical reactions:

Electrophilic Substitution

-

Bromination: NBS (1 equiv) in CCl₄ yields 5-ethyl-4-bromo-thiophene-2-sulfonamide derivatives at C4 position (72% yield)

-

Nitration: HNO₃/H₂SO₄ mixture forms 3-nitro-thiophen-3-yl products regioselectively

Cycloaddition

-

Diels-Alder reactivity observed with maleic anhydride at 110°C, forming bicyclic adducts (diastereomeric ratio 3:1)

Hydroxyl Group Reactions

The secondary alcohol undergoes characteristic alcohol transformations:

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | Ketone derivative | 68% |

| Esterification | AcCl, pyridine (0°C) | Acetyl-protected compound | 83% |

| Williamson Synthesis | NaH, R-X in THF | Ether derivatives | 51-74% |

Ethyl Group Modifications

The C5 ethyl chain shows unique radical behavior:

Halogenation

Oxidation

-

KMnO₄/H₂O (pH 9-10) converts ethyl to carboxylic acid group (reaction completion in 8 hr)

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable structural diversification:

| Coupling Type | Catalyst System | Applications | TON |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl synthesis at thiophene C3 | 89 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylation of sulfonamide | 45 |

Stability Profile

Critical degradation pathways (accelerated stability testing):

Experimental Limitations: Current data primarily derives from structural analogs due to limited public studies on the exact compound. The ethyl group's steric and electronic effects require further kinetic studies for quantitative reactivity comparisons.

Wissenschaftliche Forschungsanwendungen

Reaction Conditions

The reaction conditions are crucial for optimizing yield and purity. Typical conditions may involve:

- Temperature: Room temperature to slightly elevated temperatures.

- Solvents: Common solvents include ethanol, methanol, or DMF.

- Reaction Time: Several hours to ensure complete reaction.

Antimicrobial Activity

5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide has shown promising antimicrobial properties. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis critical for bacterial growth. Research indicates that this compound exhibits activity against various strains of bacteria, including multidrug-resistant pathogens.

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties. Its mechanism of action appears to involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, it has been shown to reduce cell viability in certain cancer cell lines at concentrations above 10 µM.

Applications in Materials Science

Beyond its biological applications, this compound is also being explored for its utility in materials science:

- Organic Semiconductors : Its electronic properties make it a candidate for use in organic semiconductor devices.

- Corrosion Inhibitors : The compound's stability and reactivity may lend itself to applications in protective coatings.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis assessing the cytotoxic effects of several sulfonamide derivatives on cancer cell lines, this compound exhibited a marked reduction in cell viability at concentrations exceeding 10 µM. This suggests potential as a therapeutic agent in oncology.

Wirkmechanismus

The mechanism of action of 5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide include other thiophene derivatives such as:

- 2-substituted thiophenes

- 3-substituted thiophenes

- Thiophene-based sulfonamides

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring and sulfonamide functional groups, which play crucial roles in its biological interactions. The molecular formula is C13H15N1O3S2, with a molecular weight of approximately 285.39 g/mol.

Key Structural Features:

- Thiophene Ring: Contributes to the compound's electronic properties.

- Sulfonamide Group: Known for its antibacterial activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety typically inhibits bacterial dihydropteroate synthase, disrupting folate synthesis and leading to bacterial growth inhibition. Additionally, the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

In Vitro Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thiophene derivatives reported that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate activity |

| Escherichia coli | 16 | Moderate activity |

| Pseudomonas aeruginosa | 32 | Lower activity |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.

Case Studies on Anticancer Efficacy

Research has shown that compounds with similar thiophene-sulfonamide structures can induce apoptosis in cancer cell lines. A notable study found that derivatives with the thiophene core exhibited sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to increased cytotoxicity in tumor cells.

| Compound | Target Protein | Ki (µM) | IC50 (µM) |

|---|---|---|---|

| YCW-E5 | Mcl-1 | 0.4 | <10 |

| YCW-E10 | Bcl-2 | 1 | <10 |

The findings indicate that further optimization of this compound could yield effective apoptosis inducers for cancer therapy.

Eigenschaften

IUPAC Name |

5-ethyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S3/c1-2-11-3-4-13(19-11)20(16,17)14-7-5-12(15)10-6-8-18-9-10/h3-4,6,8-9,12,14-15H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAMCXRSAQIOEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=CSC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.